carbazol-9-yl(triphenyl)phosphanium;gold
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Overview
Description
Carbazol-9-yl(triphenyl)phosphanium;gold is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbazole moiety linked to a triphenylphosphanium group, with gold as a central atom. The combination of these components imparts distinctive properties to the compound, making it a subject of study in materials science, chemistry, and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazol-9-yl(triphenyl)phosphanium;gold typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Introduction of Triphenylphosphanium Group:
Complexation with Gold: The final step involves the complexation of the carbazol-9-yl(triphenyl)phosphanium with gold.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbazol-9-yl(triphenyl)phosphanium;gold can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
Carbazol-9-yl(triphenyl)phosphanium;gold has a wide range of scientific research applications, including:
Medicine: Research is being conducted on its potential use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of carbazol-9-yl(triphenyl)phosphanium;gold involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or functional groups in chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Carbazol-9-yl(triphenyl)phosphanium;gold can be compared with other similar compounds, such as:
4-(9H-Carbazol-9-yl)triphenylamine: This compound is used in OLEDs and has similar hole-transporting properties.
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-carbonitrile: Used as a host material for phosphorescent organic light-emitting diodes (PHOLEDs).
6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid: Known for its applications in electropolymerization and as a component in biosensors.
Properties
CAS No. |
91884-43-4 |
---|---|
Molecular Formula |
C30H23AuNP+ |
Molecular Weight |
625.4 g/mol |
IUPAC Name |
carbazol-9-yl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1; |
InChI Key |
NRXLTTCFWBSTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au] |
Origin of Product |
United States |
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